3,5-Difluoro-2-isobutoxybenzoic acid

Description

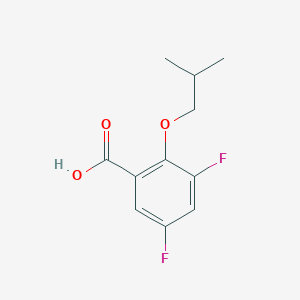

3,5-Difluoro-2-isobutoxybenzoic acid is a fluorinated benzoic acid derivative characterized by fluorine substituents at the 3- and 5-positions of the aromatic ring, an isobutoxy group (-OCH₂CH(CH₂)₂) at the 2-position, and a carboxylic acid (-COOH) at the 1-position. This compound combines the electron-withdrawing effects of fluorine atoms with the steric bulk of the isobutoxy group, influencing its physicochemical and biological properties.

Properties

CAS No. |

1443343-93-8 |

|---|---|

Molecular Formula |

C11H12F2O3 |

Molecular Weight |

230.21 g/mol |

IUPAC Name |

3,5-difluoro-2-(2-methylpropoxy)benzoic acid |

InChI |

InChI=1S/C11H12F2O3/c1-6(2)5-16-10-8(11(14)15)3-7(12)4-9(10)13/h3-4,6H,5H2,1-2H3,(H,14,15) |

InChI Key |

MOJRQLVGMKMWSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 2-iso-Butoxy-3,5-difluorobenzoic acid may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and cost efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-iso-Butoxy-3,5-difluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The benzoic acid core can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce carboxylates and alcohols, respectively.

Scientific Research Applications

2-iso-Butoxy-3,5-difluorobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-iso-Butoxy-3,5-difluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The iso-butoxy group may also influence the compound’s solubility and membrane permeability, affecting its overall biological activity.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and properties of 3,5-difluoro-2-isobutoxybenzoic acid with related benzoic acid derivatives:

Key Observations:

- Acidity: Fluorine’s electron-withdrawing effect lowers the pKa of this compound (~2.8–3.2) compared to non-fluorinated analogs like 4-hydroxybenzoic acid (pKa ~4.5). This enhances its solubility in alkaline conditions .

- Steric Effects : The bulky isobutoxy group at the 2-position may hinder interactions with enzymatic active sites, contrasting with smaller substituents (e.g., -OH, -OCH₃) in other analogs .

Biological Activity

3,5-Difluoro-2-isobutoxybenzoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of CHFO and a molecular weight of approximately 236.21 g/mol. The compound features:

- Two fluorine atoms at the 3 and 5 positions on the aromatic ring.

- An isobutoxy group at the 2 position, which influences its solubility and biological interactions.

The presence of fluorine is known to enhance the compound's stability and bioactivity, making it a candidate for various therapeutic applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms increase binding affinity and stability, while the isobutoxy group may enhance membrane permeability. These properties suggest potential applications in drug development and biochemical studies .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity: Preliminary studies suggest potential efficacy against various bacterial strains.

- Insecticidal Properties: The compound has been evaluated for its effectiveness as a larvicide against Aedes aegypti, a vector for dengue and Zika viruses. It demonstrated significant larvicidal activity with LC50 values indicating effective concentrations .

Toxicological Profile

An in silico investigation revealed that compounds similar to this compound could induce toxic effects related to gastrointestinal absorption and neurotoxicity. The toxicological assessment also indicated potential reproductive dysfunctions associated with high exposure levels .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,5-Difluorobenzoic Acid | CHFO | Lacks isobutoxy group; simpler structure |

| 3,5-Difluoro-4-hydroxybenzoic Acid | CHFO | Hydroxy group instead of isobutoxy; more polar |

| 2-Butoxybenzoic Acid | CHO | Contains butoxy group but lacks fluorine atoms |

This table highlights how the inclusion of both fluorine atoms and an isobutoxy group in this compound contributes to its distinct chemical behavior and biological activity compared to its analogs.

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Insecticidal Efficacy : A study evaluating larvicidal activity against Aedes aegypti found that certain benzoic acid derivatives exhibited promising results, suggesting that structural modifications can enhance insecticidal properties. The findings indicated that specific substituents significantly influenced biological effectiveness without compromising safety profiles in mammalian models .

- Toxicological Assessments : Research involving in silico methods has provided insights into the toxicological profiles of benzoic acid derivatives. These studies have identified potential pathways for toxicity linked to metabolic processes such as glucuronidation and sulfation, which are crucial for understanding the safety and efficacy of new compounds in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.